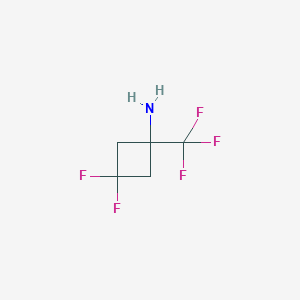
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H7F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutane ring, making it a unique and interesting compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with difluoromethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of fluorine atoms and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H6F5N |
|---|---|
Molecular Weight |
175.10 g/mol |
IUPAC Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H6F5N/c6-4(7)1-3(11,2-4)5(8,9)10/h1-2,11H2 |
InChI Key |
AIEIQBMACXPPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















